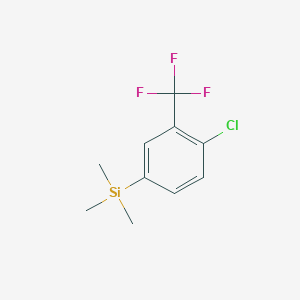

(4-Chloro-3-trifluoromethyl-phenyl)-trimethyl-silane

Description

Properties

CAS No. |

453-54-3 |

|---|---|

Molecular Formula |

C10H12ClF3Si |

Molecular Weight |

252.73 g/mol |

IUPAC Name |

[4-chloro-3-(trifluoromethyl)phenyl]-trimethylsilane |

InChI |

InChI=1S/C10H12ClF3Si/c1-15(2,3)7-4-5-9(11)8(6-7)10(12,13)14/h4-6H,1-3H3 |

InChI Key |

HMQOINFOCYQETP-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CC(=C(C=C1)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Route from o-Chlorotrifluoromethylbenzene

A detailed synthetic route is described in a 2019 patent (CN110885298B) focusing on the preparation of 4-chloro-3-(trifluoromethyl)phenyl derivatives, which is relevant as a precursor step for silylation:

| Step | Reaction Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Nitration of o-chlorotrifluoromethylbenzene to 4-nitro-2-trifluoromethyl chlorobenzene | o-Chlorotrifluoromethylbenzene, acetic anhydride, concentrated nitric acid (68%), 10-15 °C, 3-4 h stirring | Acetic anhydride/nitric acid system used to reduce temperature and risk; avoids multi-nitration impurities |

| 2 | Reduction of nitro compound to 4-chloro-3-trifluoromethyl aniline | FeCl3·6H2O, activated carbon, hydrazine hydrate (80%), ethanol, reflux, 3-3.5 h dropwise addition | Environmentally friendly alternative to iron powder reduction; less waste and safer |

| 3 | Conversion of aniline to 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Triphosgene, catalyst (e.g., pyridine), organic solvent (dioxane), dropwise addition at -5 to 5 °C, reflux 3-5 h | Isocyanate intermediate useful for further functionalization |

| 4 | Final purification | Reduced pressure distillation, vacuum ≤ -0.096 MPa, 95-100 °C | High purity (>99.8%) product obtained |

This sequence provides a robust method to access the trifluoromethyl-chloro phenyl intermediate, which can then be subjected to silylation reactions to introduce the trimethylsilyl group.

Trimethylsilylation Approaches

Trimethylsilylation of aromatic compounds typically involves the introduction of the trimethylsilyl group (–Si(CH3)3) via organosilicon reagents such as trimethylchlorosilane or trimethylsilyl lithium reagents. While direct literature on the specific silylation of 4-chloro-3-trifluoromethylphenyl compounds is limited, general methods for preparing aryl-trimethylsilanes provide insight:

| Method | Reagents | Conditions | Comments |

|---|---|---|---|

| Nucleophilic substitution | Aryl lithium or Grignard reagents + trimethylchlorosilane | Low temperature, inert atmosphere | Requires prior lithiation of aryl halide; sensitive to moisture |

| Transition metal-catalyzed silylation | Aryl halide + hexamethyldisilane or trimethylsilane, Pd or Ni catalyst | Mild heating, inert atmosphere | High selectivity, good yields |

| Direct silylation via organolithium intermediates | Difluoromethyl phenyl sulfone + trimethylchlorosilane + alkyl lithium | -78 °C to room temp, organic solvents (THF, diethyl ether) | Demonstrated for related trifluoromethylsilanes but adaptable |

A patent (CN106117258A) describes the preparation of trifluoromethyl(trimethyl)silane via reaction of fluoroform with hexamethyldisiloxane and potassium tert-butoxide in toluene, indicating the feasibility of introducing trifluoromethyl-silane moieties under basic conditions.

Additionally, a related patent (CN100335486C) details preparation of difluoromethyl trimethylsilane derivatives via reaction of difluoromethyl phenyl sulfone with trimethylchlorosilane in the presence of alkyl lithium at low temperatures, which could be adapted for the trifluoromethyl analog.

Proposed Preparation Method for (4-Chloro-3-trifluoromethyl-phenyl)-trimethyl-silane

Integrating the above data, a plausible preparation method for the target compound is:

- Starting material: 4-chloro-3-trifluoromethyl bromobenzene or iodide (prepared from the nitration-reduction sequence above).

- Metalation: Treatment with n-butyllithium or lithium diisopropylamide (LDA) at low temperature (-78 °C) to generate the aryl lithium intermediate.

- Silylation: Quenching the aryl lithium intermediate with trimethylchlorosilane (TMSCl) to afford (4-chloro-3-trifluoromethyl-phenyl)-trimethyl-silane.

- Purification: Standard aqueous workup, extraction, and distillation or chromatography to isolate the pure product.

Data Table Summaries

| Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Nitration | o-Chlorotrifluoromethylbenzene, Ac2O, HNO3 (68%), 10-15 °C, 3-4 h | ~85-90 (typical) | >95 | Low temp nitration reduces side products |

| Reduction | FeCl3·6H2O, activated carbon, hydrazine hydrate (80%), ethanol reflux | ~80 | >98 | Environmentally friendly reduction |

| Isocyanate formation | Triphosgene, pyridine, dioxane, -5 to 5 °C, reflux 3-5 h | ~80 | >99 | Key intermediate for further functionalization |

| Silylation | Aryl lithium + TMSCl, -78 °C to RT | 70-85 (literature typical) | >98 | Sensitive to moisture; inert atmosphere required |

Research Findings and Notes

- The nitration step benefits from using acetic anhydride/nitric acid instead of traditional nitric/sulfuric acid mixtures, allowing lower temperature operation and fewer impurities.

- The reduction method using FeCl3·6H2O and hydrazine hydrate is safer and more environmentally friendly than classical iron powder reductions, producing less hazardous waste.

- Triphosgene is an effective reagent for converting anilines to isocyanates under mild conditions with high purity.

- Trimethylsilylation requires careful control of moisture and temperature; the use of organolithium reagents is common for aryl halide metalation prior to silylation.

- Alternative catalytic methods (Pd or Ni catalysis) for direct silylation of aryl halides may offer milder conditions but require optimization for trifluoromethylated substrates.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chloro substituent at the para position undergoes nucleophilic displacement due to electron-withdrawing effects from both the trifluoromethyl and trimethylsilyl groups. This reactivity is enhanced in polar aprotic solvents and under basic conditions.

Example Reaction :

Replacement of Cl with amines, alkoxides, or thiols:

Key Observations:

-

Yields depend on the nucleophile’s strength and steric accessibility .

-

Trifluoromethyl and silyl groups stabilize the transition state via inductive effects .

Desilylation Reactions

The trimethylsilyl group is susceptible to cleavage under acidic or fluoride-mediated conditions, generating reactive intermediates for downstream functionalization.

Conditions :

Mechanism :

Applications:

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig), enabling C–C or C–N bond formation.

Suzuki Coupling Example :

Optimized Conditions:

Electrophilic Aromatic Substitution (EAS)

Despite the electron-deficient ring, directed EAS occurs at meta positions relative to the trifluoromethyl group under strong electrophiles (e.g., nitration, sulfonation).

Nitration Example :

Challenges:

Functionalization via Trifluoromethyl Group

While CF is typically inert, it can engage in radical or nucleophilic pathways under extreme conditions.

Radical Trifluoromethylation :

UV irradiation with peroxides generates CF radicals for chain-extension reactions .

Scientific Research Applications

(4-Chloro-3-trifluoromethyl-phenyl)-trimethyl-silane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Chloro-3-trifluoromethyl-phenyl)-trimethyl-silane involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the trimethylsilyl group can act as a protecting group in synthetic chemistry. The chloro group can participate in nucleophilic substitution reactions, making the compound versatile in chemical synthesis.

Comparison with Similar Compounds

Electronic Effects

- The trifluoromethyl (-CF₃) group in the target compound introduces strong electron-withdrawing effects, enhancing the electrophilicity of the aromatic ring and stabilizing intermediates in HAT activation pathways . Analogues lacking -CF₃ (e.g., (3-Chlorophenyl)-trimethyl-silane ) exhibit reduced reactivity in biological systems .

- Trimethylsilane (-Si(CH₃)₃) contributes to steric bulk and lipophilicity, improving membrane permeability in drug candidates . By contrast, trichlorosilane (-SiCl₃) derivatives (e.g., Trichloro(4-chlorophenyl)silane) are more reactive but prone to hydrolysis, limiting their utility in aqueous environments .

Pharmacological Relevance

- The target compound’s derivatives (e.g., CTPB) show antiproliferative activity against melanoma cells (IC₅₀: 0.9–7.5 μM) comparable to sorafenib, a clinically approved kinase inhibitor .

- (Chlorodifluoromethyl)-trimethyl-silane lacks direct bioactivity but is critical for synthesizing fluorinated olefins, which are valuable in agrochemical and pharmaceutical industries .

Biological Activity

(4-Chloro-3-trifluoromethyl-phenyl)-trimethyl-silane is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound is characterized by a trifluoromethyl group and a chlorophenyl moiety, which enhance its lipophilicity and reactivity. The presence of the trifluoromethyl group () is known to significantly influence biological activity by modifying the electronic properties of the molecule, making it a valuable pharmacophore in drug design .

Mechanisms of Biological Activity

-

Kinase Inhibition :

- Research indicates that derivatives of this compound exhibit potent inhibitory effects on various kinases, including c-KIT, which is crucial in the treatment of gastrointestinal stromal tumors (GISTs). For instance, a related compound has shown single-digit nanomolar potency against both wild-type and drug-resistant mutants of c-KIT .

-

Anticancer Activity :

- The compound has been linked to the synthesis of sorafenib, an important multi-kinase inhibitor used in cancer therapy. Sorafenib targets several kinases involved in tumor growth and angiogenesis, such as RAF kinase and VEGFR . This suggests that (4-Chloro-3-trifluoromethyl-phenyl)-trimethyl-silane could have similar applications.

- Antimicrobial Properties :

Case Studies

- A study on the synthesis of 4-chloro-3-(trifluoromethyl) phenylisocyanate highlighted its role as an intermediate for developing anticancer drugs, emphasizing the importance of the chlorinated and trifluoromethyl groups in enhancing bioactivity .

- Another investigation into related compounds indicated their effectiveness against c-KIT mutations associated with resistance to standard therapies, showcasing their potential as new therapeutic candidates for treating resistant cancer types .

Data Tables

Q & A

Q. What are the key considerations for synthesizing (4-Chloro-3-trifluoromethyl-phenyl)-trimethyl-silane, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, methyl 3-chloro-5-trifluoromethylbenzoate reacts with trifluoromethyltrimethylsilane in the presence of cesium fluoride as a catalyst. Key steps include maintaining anhydrous conditions, controlling the temperature (e.g., dropwise addition at 0°C followed by stirring at room temperature), and using tert-butyl methyl ether for extraction to isolate the product . Optimization may involve adjusting the molar ratio of reagents, solvent choice (e.g., THF or ethylene glycol dimethyl ether), and monitoring reaction progress via TLC .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Characterization should combine spectroscopic and chromatographic methods:

- NMR (¹H, ¹³C, ¹⁹F) to confirm the presence of the trifluoromethyl, chloroaryl, and trimethylsilyl groups.

- GC-MS or HPLC to assess purity, especially if residual silane reagents are present.

- X-ray crystallography (if crystalline) to resolve ambiguities in stereochemistry or bonding, using programs like SHELXL for refinement .

Q. What are the recommended storage conditions to ensure stability?

The compound should be stored under inert gas (e.g., nitrogen) at 0–6°C to prevent hydrolysis or degradation of the silane group. Solutions in tetrahydrofuran (THF) are commercially available and require similar conditions . Avoid exposure to moisture or strong acids/bases, as these may cleave the Si–C bond .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the aryl silane in cross-coupling reactions?

The trifluoromethyl group enhances the electrophilicity of the aryl chloride, facilitating nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Computational studies (e.g., DFT) can quantify the electronic effects, while experimental kinetic analysis under varying conditions (e.g., Pd catalyst loading, base strength) can validate reactivity trends . Contrast with non-fluorinated analogs to isolate steric vs. electronic contributions.

Q. What strategies can resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in bond lengths or angles may arise from disorder in the crystal lattice. Use high-resolution data (≤1.0 Å) and refine with SHELXL, applying restraints for flexible groups like the trimethylsilyl moiety. Compare multiple datasets and validate against computational models (e.g., Mercury CSD) . For non-crystalline samples, alternative techniques like cryo-EM or solid-state NMR may be necessary.

Q. How can this silane be utilized in deoxygenative gem-difluoroolefination reactions, and what mechanistic insights exist?

Analogous silanes (e.g., (chlorodifluoromethyl)trimethylsilane) generate difluorocarbene intermediates via phosphine-mediated deoxygenation of carbonyl compounds. Mechanistic studies (e.g., trapping experiments, ¹⁹F NMR monitoring) suggest a Wittig-like pathway involving ylide formation. Adapt this methodology by substituting the chloroaryl group to modulate carbene stability or reactivity .

Q. What role does the trimethylsilyl group play in modulating biological activity in gene-regulating conjugates?

In studies of histone acetyltransferase (HAT) activators, the trimethylsilyl group enhances lipophilicity, improving cell membrane permeability. Structure-activity relationship (SAR) studies can compare analogs with varying silyl substituents (e.g., triethyl vs. trimethyl) to quantify effects on gene activation potency .

Methodological Notes

- Safety : Handle under fume hoods; silanes may release toxic HF upon decomposition. Refer to safety data sheets for emergency protocols .

- Data Interpretation : Use software suites like Gaussian for computational modeling and Olex2 for crystallographic refinement to minimize subjective bias in structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.